molecular formula C8H16Cl2 B14699710 2,3-Dichlorooctane CAS No. 21948-47-0

2,3-Dichlorooctane

Cat. No.: B14699710
CAS No.: 21948-47-0
M. Wt: 183.12 g/mol
InChI Key: MVGLPONKMNPSHG-UHFFFAOYSA-N
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Description

2,3-Dichlorooctane is an organic compound with the molecular formula C8H16Cl2 It is a chlorinated derivative of octane, where two chlorine atoms are substituted at the second and third positions of the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichlorooctane can be synthesized through the chlorination of octane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions. The reaction conditions, such as temperature and the concentration of chlorine, are carefully controlled to achieve the selective chlorination at the 2 and 3 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors where octane and chlorine gas are introduced and reacted under controlled conditions. The use of catalysts and specific reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorooctane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.

    Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are utilized.

Major Products Formed

    Substitution: Formation of alcohols, amines, or other substituted derivatives.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or partially reduced intermediates.

Scientific Research Applications

2,3-Dichlorooctane has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems and potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties or as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichlorooctane involves its interaction with various molecular targets. The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorobutane: A shorter chain analog with similar chlorination at the 2 and 3 positions.

    2,3-Dichloropentane: Another analog with a five-carbon chain.

    2,3-Dichlorohexane: A six-carbon chain analog.

Uniqueness

2,3-Dichlorooctane is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. The increased chain length affects its solubility, boiling point, and reactivity, making it suitable for specific applications that shorter-chain compounds may not fulfill.

Properties

CAS No.

21948-47-0

Molecular Formula

C8H16Cl2

Molecular Weight

183.12 g/mol

IUPAC Name

2,3-dichlorooctane

InChI

InChI=1S/C8H16Cl2/c1-3-4-5-6-8(10)7(2)9/h7-8H,3-6H2,1-2H3

InChI Key

MVGLPONKMNPSHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(C)Cl)Cl

Origin of Product

United States

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